(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
CAS No.:
Cat. No.: VC17565479
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClF3N2 |
|---|---|
| Molecular Weight | 226.62 g/mol |
| IUPAC Name | (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | KSBPCNXMVVFOSR-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Introduction
(1S)-1-[4-(Trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, also known as (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, is a chiral amine compound belonging to the broader category of pyridine derivatives. It is notable for its trifluoromethyl group, which significantly enhances its biological and chemical properties. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various pharmaceuticals and as a potential ligand for receptors in biological systems.
Synthesis and Chemical Reactions
The synthesis of (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride typically involves several steps starting from 4-(trifluoromethyl)pyridine. Advanced techniques such as continuous flow systems and high-pressure reactors can be used to optimize yield and purity.
The compound can undergo various chemical reactions, often involving common reagents. These reactions are crucial for its applications in medicinal chemistry.
Applications in Research and Industry
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Medicinal Chemistry: This compound is used as a building block for synthesizing pharmaceuticals due to its enhanced lipophilicity and metabolic stability provided by the trifluoromethyl group.
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Biological Systems: It acts as a potential ligand for receptors in biological systems, modulating neurotransmitter systems, which is crucial for its therapeutic effects.
Mechanism of Action
The mechanism of action involves interaction with specific receptors and enzymes in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, contributing to its therapeutic effects.
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